Benzenesulfonamide, 3-amino-4-phenoxy-
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Overview
Description
Benzenesulfonamide, 3-amino-4-phenoxy-, is an organic compound with a unique structure that includes both sulfonamide and phenoxy groups
Mechanism of Action
Target of Action
The primary targets of Benzenesulfonamide, 3-amino-4-phenoxy- are the Tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases (RTKs) and Carbonic Anhydrase IX (CA IX) . TrkA is a potential target for glioblastoma (GBM) treatment , while CA IX is overexpressed in many solid tumors .
Mode of Action
Benzenesulfonamide analogs interact with their targets by inhibiting their activities. They have been identified as kinase inhibitors with promising anticancer properties . The mode of interaction of benzenesulfonamides with TrkA was predicted by docking and structural analysis . They also inhibit CA IX, which can be a useful target for discovering novel antiproliferative agents .
Biochemical Pathways
The inhibition of TrkA and CA IX affects the biochemical pathways related to cell proliferation and tumor growth. Changes in gene expression cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .
Pharmacokinetics
Admet profiling was performed for all compounds to calculate the drug likeness property .
Result of Action
The inhibition of TrkA and CA IX by Benzenesulfonamide, 3-amino-4-phenoxy- results in significant anticancer effects. The compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, they showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, 3-amino-4-phenoxy- is known to interact with various enzymes and proteins, particularly carbonic anhydrase IX . The interaction with this enzyme is significant as it plays a crucial role in many biochemical reactions .
Cellular Effects
The effects of Benzenesulfonamide, 3-amino-4-phenoxy- on cells are profound. It has been observed to have an inhibitory effect on carbonic anhydrase IX, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzenesulfonamide, 3-amino-4-phenoxy- involves binding interactions with biomolecules, particularly enzymes such as carbonic anhydrase IX . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant inhibitory effect on carbonic anhydrase IX .
Metabolic Pathways
Benzenesulfonamide, 3-amino-4-phenoxy- is involved in various metabolic pathways due to its interaction with enzymes like carbonic anhydrase IX . This interaction can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 3-amino-4-phenoxy-, typically involves the reaction of 3-amino-4-phenoxybenzenesulfonyl chloride with suitable amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for benzenesulfonamide, 3-amino-4-phenoxy-, often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-amino-4-phenoxy-, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, 3-amino-4-phenoxy-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the phenoxy group, making it less versatile in certain reactions.
4-Phenoxybenzenesulfonamide: Similar structure but without the amino group, affecting its reactivity and applications.
Properties
IUPAC Name |
3-amino-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNTNSYBPJURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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